1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol
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Overview
Description
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol is a chemical compound that belongs to the class of tetrazolo-pyridazine derivatives
Preparation Methods
The synthesis of 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under specific conditions to form the tetrazolo-pyridazine core. The piperidin-4-ol moiety can be introduced through subsequent reactions involving piperidine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in developing new drugs for treating diseases like cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The tetrazolo-pyridazine core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The piperidin-4-ol moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid: This compound shares the tetrazolo-pyridazine core but has a carboxylic acid group instead of a hydroxyl group, leading to different chemical and biological properties.
Tetrazolo[1,5-b]pyridazine derivatives: Various derivatives with different substituents on the tetrazolo-pyridazine ring exhibit unique properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H12N6O |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H12N6O/c16-7-3-5-14(6-4-7)9-2-1-8-10-12-13-15(8)11-9/h1-2,7,16H,3-6H2 |
InChI Key |
UHEIOVYFYKPISL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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